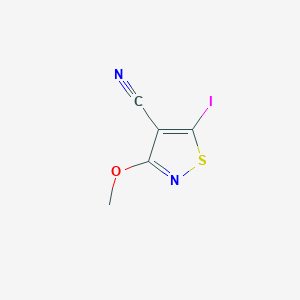
5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile: is a heterocyclic compound featuring a thiazole ring substituted with iodine, methoxy, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas.
Introduction of the Iodo Group: Iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Nitrile Group Addition: The nitrile group is typically introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile group, converting it to amines or other derivatives.
Substitution: The iodine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced nitriles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s potential biological activities are of interest in drug discovery and development. Its structural features may interact with biological targets, leading to the exploration of its pharmacological properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials due to its reactivity and functional group diversity.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile and iodine groups could play crucial roles in binding to molecular targets, while the methoxy group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methoxy-1,2-thiazole-4-carbonitrile
- 5-Chloro-3-methoxy-1,2-thiazole-4-carbonitrile
- 5-Fluoro-3-methoxy-1,2-thiazole-4-carbonitrile
Uniqueness
Compared to its halogenated analogs, 5-Iodo-3-methoxy-1,2-thiazole-4-carbonitrile is unique due to the larger atomic radius and higher reactivity of the iodine atom This can lead to different reactivity patterns and potentially novel biological activities
Properties
Molecular Formula |
C5H3IN2OS |
|---|---|
Molecular Weight |
266.06 g/mol |
IUPAC Name |
5-iodo-3-methoxy-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H3IN2OS/c1-9-5-3(2-7)4(6)10-8-5/h1H3 |
InChI Key |
OKLLFRGXGSWZEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid](/img/structure/B11092244.png)

![1,2,2-Trimethyl-3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B11092253.png)
![(2Z)-N-(3-chlorophenyl)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11092254.png)

![4-[(4-chlorophenyl)carbonyl]-1-hexadecyl-3-hydroxy-5-(4-iodophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11092262.png)
![(2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11092270.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11092272.png)
![4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11092280.png)

![5'-(3-Chlorophenyl)-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11092297.png)
![3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11092308.png)
![4-[(E)-2-(3-phenoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11092336.png)
![N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine](/img/structure/B11092340.png)
